molecular formula C17H12NO2+ B289788 2,3-Di(2-furyl)quinolizinium

2,3-Di(2-furyl)quinolizinium

Cat. No. B289788
M. Wt: 262.28 g/mol
InChI Key: OQSOIWRLPDEYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(2-furyl)quinolizinium (DFQ) is a heterocyclic organic compound with promising applications in scientific research. It belongs to the class of quinolizinium derivatives and has a unique structure that makes it an attractive candidate for various biological and chemical studies.

Scientific Research Applications

2,3-Di(2-furyl)quinolizinium has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for drug discovery and development. 2,3-Di(2-furyl)quinolizinium has also been used as a fluorescent probe for biological imaging and detection of metal ions. Additionally, 2,3-Di(2-furyl)quinolizinium has been investigated as a catalyst for organic reactions due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Di(2-furyl)quinolizinium is not fully understood, but it is believed to involve the interaction with cellular components such as DNA, RNA, and proteins. 2,3-Di(2-furyl)quinolizinium has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription. It has also been shown to interact with metal ions and disrupt their functions in biological systems.
Biochemical and Physiological Effects:
2,3-Di(2-furyl)quinolizinium has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2,3-Di(2-furyl)quinolizinium has also been shown to inhibit the replication of viruses such as HIV and hepatitis B. Additionally, 2,3-Di(2-furyl)quinolizinium has been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

2,3-Di(2-furyl)quinolizinium has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, 2,3-Di(2-furyl)quinolizinium also has some limitations, such as its limited solubility in aqueous solutions and its potential to form aggregates in certain conditions.

Future Directions

2,3-Di(2-furyl)quinolizinium has a wide range of potential applications in scientific research, and there are several future directions that can be explored. One potential direction is the development of 2,3-Di(2-furyl)quinolizinium-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of 2,3-Di(2-furyl)quinolizinium as a fluorescent probe for imaging and detection of metal ions in biological systems. Additionally, 2,3-Di(2-furyl)quinolizinium can be further studied as a catalyst for organic reactions and as a potential material for optoelectronic devices.

Synthesis Methods

2,3-Di(2-furyl)quinolizinium can be synthesized by the condensation reaction of 2-furaldehyde and 2-aminobenzophenone in the presence of a strong acid catalyst. The reaction yields a yellow crystalline solid that can be purified using recrystallization techniques. The purity and yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

properties

Molecular Formula

C17H12NO2+

Molecular Weight

262.28 g/mol

IUPAC Name

2,3-bis(furan-2-yl)quinolizin-5-ium

InChI

InChI=1S/C17H12NO2/c1-2-8-18-12-15(17-7-4-10-20-17)14(11-13(18)5-1)16-6-3-9-19-16/h1-12H/q+1

InChI Key

OQSOIWRLPDEYPO-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4

Canonical SMILES

C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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